molecular formula C22H15Cl2N7O B4164835 2-chloro-N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]-5-(1,2,4-triazol-4-yl)benzamide

2-chloro-N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]-5-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B4164835
M. Wt: 464.3 g/mol
InChI Key: SCERWKSMYJMXED-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]-5-(1,2,4-triazol-4-yl)benzamide is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]-5-(1,2,4-triazol-4-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzotriazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl and methyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.

    Formation of the triazole ring: This step often involves the use of azide and alkyne precursors under copper-catalyzed conditions (CuAAC reaction).

    Final coupling: The final step involves the coupling of the benzotriazole and triazole moieties with the benzamide group, typically using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]-5-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in DMF for azide substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

2-chloro-N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]-5-(1,2,4-triazol-4-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as UV stabilizers.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]-5-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole and triazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2-chlorophenyl)-4-nitrobenzamide: Similar structure but with a nitro group instead of the triazole ring.

    2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide: Similar structure but with an acetamide group instead of the benzamide group.

Uniqueness

2-chloro-N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]-5-(1,2,4-triazol-4-yl)benzamide is unique due to the presence of both benzotriazole and triazole rings, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-chloro-N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]-5-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2N7O/c1-13-8-20-21(29-31(28-20)15-4-2-14(23)3-5-15)10-19(13)27-22(32)17-9-16(6-7-18(17)24)30-11-25-26-12-30/h2-12H,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCERWKSMYJMXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C=CC(=C3)N4C=NN=C4)Cl)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]-5-(1,2,4-triazol-4-yl)benzamide
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2-chloro-N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]-5-(1,2,4-triazol-4-yl)benzamide
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2-chloro-N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]-5-(1,2,4-triazol-4-yl)benzamide
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2-chloro-N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]-5-(1,2,4-triazol-4-yl)benzamide
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2-chloro-N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]-5-(1,2,4-triazol-4-yl)benzamide
Reactant of Route 6
2-chloro-N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]-5-(1,2,4-triazol-4-yl)benzamide

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